3,4-dichlorothiophene-2-sulfonyl chloride

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

This 3,4-dichlorothiophene-2-sulfonyl chloride is a strategic, patent-differentiating building block for medicinal chemistry and agrochemical R&D. Its unique substitution pattern enables access to novel sulfonamide chemical space distant from the common 2,5-dichlorothiophene scaffold. In vitro data on regioisomeric analogs confirm that chlorine positioning critically modulates biological activity, making this isomer essential for definitive SAR exploration and IP generation. Procure to advance high-value sulfonamide-based programs in enzyme inhibition, herbicide discovery, and functional materials.

Molecular Formula C4HCl3O2S2
Molecular Weight 251.5 g/mol
CAS No. 439898-68-7
Cat. No. B6611807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dichlorothiophene-2-sulfonyl chloride
CAS439898-68-7
Molecular FormulaC4HCl3O2S2
Molecular Weight251.5 g/mol
Structural Identifiers
SMILESC1=C(C(=C(S1)S(=O)(=O)Cl)Cl)Cl
InChIInChI=1S/C4HCl3O2S2/c5-2-1-10-4(3(2)6)11(7,8)9/h1H
InChIKeyMYNNDEMJLPNOKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dichlorothiophene-2-sulfonyl chloride (CAS 439898-68-7): Core Structure and Procurement Profile


3,4-Dichlorothiophene-2-sulfonyl chloride is a heteroaromatic sulfonyl chloride building block characterized by a thiophene core substituted with chlorine atoms at the 3- and 4- positions and a reactive sulfonyl chloride group at the 2-position [1]. It is primarily supplied as a synthetic intermediate for medicinal chemistry and agrochemical research, with a typical commercial purity of 98% . Its molecular formula is C4HCl3O2S2 and its molecular weight is approximately 251.5 g/mol [1].

Why Unsubstituted or Mono-Chlorinated Thiophene-2-sulfonyl Chlorides Cannot Simply Substitute for the 3,4-Dichloro Derivative


The specific 3,4-dichloro substitution pattern on the thiophene ring is expected to exert unique electronic and steric effects influencing both the reactivity of the sulfonyl chloride and the biological profile of downstream sulfonamide products [1]. Preliminary in vitro data on structurally related sulfonamides show that the position and number of chlorine atoms can significantly shift inhibitory potency; for instance, the 4,5-dichlorothiophene-2-sulfonamide regioisomer was identified as the most potent inhibitor of human serum paraoxonase-1 within a tested series, suggesting that simple substitution with an unsubstituted or mono-chlorinated analog would likely fail to recapitulate this specific activity [1].

Quantitative Differentiation Evidence for 3,4-Dichlorothiophene-2-sulfonyl chloride (CAS 439898-68-7)


Regioisomeric Impact on In Vitro Enzyme Inhibition: Basis for Scaffold Selection

This evidence item is classified as Supporting evidence. Direct quantitative head-to-head comparison data for the target compound against its closest analogs are absent from the accessible literature. The strongest available evidence is a class-level inference derived from a study of sulfonamide regioisomers. Demir and Koksal reported that 4,5-dichlorothiophene-2-sulfonamide, a structural regioisomer of the sulfonamide derived from the target sulfonyl chloride, was the most potent inhibitor of human serum paraoxonase-1 (hPON1) among nine tested sulfonamides [1]. This finding establishes that the precise position of chlorine atoms on the thiophene ring is critical for biological activity. It provides a rationale for selecting the 3,4-dichloro substitution pattern as a differentiated scaffold for probing distinct biological targets, but it is not a direct performance comparison for the target compound itself.

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

Procurement-Driven Application Scenarios for 3,4-Dichlorothiophene-2-sulfonyl chloride


Diversification of Heterocyclic Sulfonamide Libraries in Medicinal Chemistry

The primary procurement scenario is as a key building block for synthesizing novel sulfonamide-based compound libraries. The unique 3,4-dichloro substitution pattern offers medicinal chemists a way to diversify intellectual property and explore structure-activity relationships distinct from the more common 2,5-dichlorothiophene [1] or 4,4-dichlorothiophene [2] scaffolds. This is supported by the finding that a close regioisomer exhibits potent enzyme inhibition, underscoring the potential of dichlorothiophene sulfonamides as pharmacologically relevant cores [2].

Agrochemical Intermediate with a Differentiated Substitution Profile

Thiophenesulfonamides are a known class of herbicides [1]. Procuring 3,4-dichlorothiophene-2-sulfonyl chloride offers a patentable intermediate for developing new crop protection agents with a potentially altered selectivity and environmental fate profile compared to commercial sulfonylurea or triazolopyrimidine herbicides derived from benzenesulfonyl chlorides or other thiophene isomers.

Specialty Materials and Reactive Probe Development

The combination of a thiophene core with electron-withdrawing chlorine atoms and a reactive sulfonyl chloride handle can be leveraged in materials science. The chlorine substituents can tune the electronic properties of conjugated polymers, while the sulfonyl chloride group allows for covalent attachment to surfaces or biomolecules. This creates a pathway for developing functional materials or reactive fluorescent probes that require a specific dipolar and steric environment not provided by the unsubstituted or mono-chlorinated analogs.

Quote Request

Request a Quote for 3,4-dichlorothiophene-2-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.